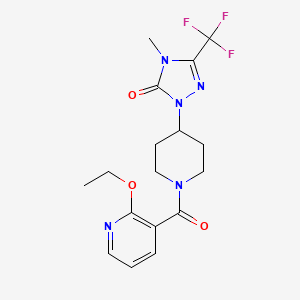

1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperidine core substituted with a 2-ethoxynicotinoyl group and a trifluoromethyl moiety. Its structural complexity arises from the fusion of a nicotinoyl fragment (a pyridine derivative) and a 1,2,4-triazol-5-one ring, which is further functionalized with methyl and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxynicotinoyl moiety may contribute to target-specific interactions .

Properties

IUPAC Name |

2-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O3/c1-3-28-13-12(5-4-8-21-13)14(26)24-9-6-11(7-10-24)25-16(27)23(2)15(22-25)17(18,19)20/h4-5,8,11H,3,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZRACRIQQSVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C18H19N5O3S

- Molecular Weight : 385.4 g/mol

- CAS Number : 2034419-12-8

The compound features a triazole ring, which is often associated with various biological activities, including antimicrobial and antiviral properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of the piperidine moiety enhances its interaction with neurotransmitter receptors and enzymes, potentially influencing neurological and metabolic pathways.

Antimicrobial Activity

Recent studies have investigated the compound's efficacy against various pathogens. For example:

- Antibacterial Activity : The compound has shown promising results in inhibiting bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis.

- Antiviral Properties : Preliminary data suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Further studies are required to elucidate these mechanisms.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption and distribution characteristics. It maintains bioactive exposure over extended periods, as indicated by significant area under the curve (AUC) values in pharmacodynamic assessments.

| Parameter | Value |

|---|---|

| AUC (min*μM/L) | 25.86 for compound 4d |

| Cmax (μg/mL) | Approximately double for 12d compared to 4d |

These findings suggest that structural modifications can enhance the bioavailability and therapeutic index of the compound.

Study 1: Anti-Tuberculosis Activity

In a study aimed at discovering novel anti-tuberculosis agents, derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.5 μg/mL, indicating significant potential as an anti-tuberculosis agent. However, side effects were noted during in vivo testing, necessitating further optimization of the structure to enhance safety profiles while maintaining efficacy .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. These effects are believed to be mediated through the modulation of inflammatory pathways and antioxidant responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Triazolone Derivatives

Key Research Findings

Role of Trifluoromethyl Groups :

The trifluoromethyl group in the target compound and analogues (e.g., ) improves metabolic stability and hydrophobic interactions with target proteins. For instance, in 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one , the trifluoromethylphenyl group is critical for inhibiting Gαq signaling in cardiovascular tissues .

Piperidine vs. Morpholino Cores: Piperidine-containing derivatives (e.g., target compound and ) exhibit conformational flexibility, while morpholino-based compounds (e.g., Aprepitant impurities) display rigid geometries that enhance receptor selectivity .

Chloro/Fluoro Substitutions: In herbicide intermediates (e.g., ), halogen atoms improve photostability and herbicidal potency.

Crystallographic Insights :

The crystal structure of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one reveals dimer formation via C–H⋯O hydrogen bonds, which stabilize the lattice and influence solubility .

Q & A

Q. What are the critical steps in synthesizing 1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis involves multi-step reactions, typically including:

- Piperidine intermediate preparation : Formation of the piperidine core via N-alkylation or reductive amination.

- Nicotinoyl group introduction : Acylation using 2-ethoxynicotinoyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Triazole ring assembly : Cyclization of hydrazine derivatives with trifluoromethyl ketones, requiring precise pH control (pH 6–8) to minimize side products .

- Final functionalization : Methylation at the 4-position using iodomethane in the presence of a base like cesium carbonate .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Piperidine acylation | 2-ethoxynicotinoyl chloride, DMF, 0–5°C | 65–75% | |

| Triazole cyclization | Hydrazine hydrate, ethanol, reflux, 12h | 70–80% | |

| Methylation | CH₃I, Cs₂CO₃, DMF, RT, 6h | 85–90% |

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .

- HPLC-MS : To assess purity (>95%) and detect trace intermediates using a C18 column (acetonitrile/water gradient) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .

Q. Table 2: Analytical Parameters

| Technique | Key Signals/Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2–8.5 (nicotinoyl aromatic protons) | Confirm acylation | |

| HPLC | Retention time: 8.2 min (95% purity) | Quantify purity | |

| IR | 1705 cm⁻¹ (triazolone C=O) | Validate cyclization completion |

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

Yield improvements require:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .

- Temperature control : Slow addition of the acyl chloride at 0–5°C reduces side reactions (e.g., over-acylation) .

- Catalyst use : Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation, achieving yields up to 85% .

Q. How should researchers address contradictory bioassay data for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Solubility issues : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. Table 3: Troubleshooting Bioassay Contradictions

| Issue | Methodological Solution | Reference |

|---|---|---|

| Low cellular activity | Check logP (optimal range: 2–3) via HPLC | |

| High IC₅₀ variability | Pre-incubate compound with serum albumin |

Q. What computational strategies predict binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the triazolone carbonyl .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the piperidine-ethoxynicotinoyl conformation .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity using Gaussian-calculated descriptors .

Q. How can researchers mitigate hydrolysis of the ethoxynicotinoyl group?

- pH buffering : Maintain reaction/storage pH between 6.5–7.5 to prevent acid/base-mediated hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder under argon to avoid moisture .

- Prodrug design : Replace the ethoxy group with a enzymatically cleavable moiety (e.g., pivalate ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.